1-(Chloromethyl)-1-(methoxymethyl)cyclopentane 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669125
InChI: InChI=1S/C8H15ClO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
SMILES:
Molecular Formula: C8H15ClO
Molecular Weight: 162.66 g/mol

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

CAS No.:

Cat. No.: VC17669125

Molecular Formula: C8H15ClO

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane -

Specification

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
IUPAC Name 1-(chloromethyl)-1-(methoxymethyl)cyclopentane
Standard InChI InChI=1S/C8H15ClO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
Standard InChI Key YFZJKBVQNVWDLR-UHFFFAOYSA-N
Canonical SMILES COCC1(CCCC1)CCl

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is C8H14ClO, with a molecular weight of 176.69 g/mol. The compound’s structure consists of a five-membered cyclopentane ring substituted at the 1-position with both chloromethyl and methoxymethyl groups. This substitution creates significant steric hindrance and electronic effects due to the juxtaposition of electron-withdrawing (Cl) and electron-donating (methoxy) groups.

Stereochemical Considerations

The molecule’s stereochemistry is influenced by the cyclopentane ring’s puckered conformation. While the parent cyclopentane adopts a non-planar "envelope" or "twist" conformation to alleviate angle strain, the bulky substituents in this derivative likely favor a specific puckering mode. Computational models suggest that the chloromethyl group occupies an axial position to minimize steric clashes with the methoxymethyl group .

Spectroscopic Properties

  • NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the chloromethyl (δ ~3.8–4.2 ppm) and methoxymethyl (δ ~3.3–3.5 ppm) groups, with splitting patterns indicative of coupling with adjacent protons. The cyclopentane ring protons are expected to resonate between δ 1.5–2.5 ppm .

  • IR Spectroscopy: Key absorption bands include C-Cl stretching (~600–800 cm⁻¹) and C-O-C asymmetric stretching (~1100 cm⁻¹) from the methoxy group .

Synthesis and Manufacturing

The synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane can be approached through multistep strategies involving cyclopentane functionalization.

Nucleophilic Displacement Route

A plausible pathway involves the reaction of 1,1-bis(hydroxymethyl)cyclopentane with thionyl chloride (SOCl2) and methanol. Sequential treatment with SOCl2 converts one hydroxymethyl group to chloromethyl, followed by protection of the remaining hydroxyl group as a methoxy ether :

Cyclopentane-1,1-diyldimethanol+SOCl21-(Chloromethyl)-1-(hydroxymethyl)cyclopentane+HCl+SO2\text{Cyclopentane-1,1-diyldimethanol} + \text{SOCl}_2 \rightarrow \text{1-(Chloromethyl)-1-(hydroxymethyl)cyclopentane} + \text{HCl} + \text{SO}_2

Subsequent methylation with methyl iodide (CH3I) in the presence of a base (e.g., NaH) yields the target compound:

1-(Chloromethyl)-1-(hydroxymethyl)cyclopentane+CH3I1-(Chloromethyl)-1-(methoxymethyl)cyclopentane+HI\text{1-(Chloromethyl)-1-(hydroxymethyl)cyclopentane} + \text{CH}_3\text{I} \rightarrow \text{1-(Chloromethyl)-1-(methoxymethyl)cyclopentane} + \text{HI}

Acid-Catalyzed Cyclization

An alternative method employs the cyclization of γ-chloro-γ-methoxy ketones under acidic conditions. For example, treatment of 5-chloro-5-methoxy-2-pentanone with sulfuric acid induces cyclization, forming the cyclopentane ring while retaining the functional groups .

Chemical Reactivity and Stability

The compound’s reactivity is governed by the interplay between its electrophilic chloromethyl group and the electron-rich methoxy moiety.

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with sodium azide (NaN3) produces 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a potential precursor for click chemistry applications :

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane+NaN31-(Azidomethyl)-1-(methoxymethyl)cyclopentane+NaCl\text{1-(Chloromethyl)-1-(methoxymethyl)cyclopentane} + \text{NaN}_3 \rightarrow \text{1-(Azidomethyl)-1-(methoxymethyl)cyclopentane} + \text{NaCl}

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), β-elimination can occur, generating a cyclopentene derivative. This reaction is temperature-dependent, with higher temperatures favoring elimination over substitution :

1-(Chloromethyl)-1-(methoxymethyl)cyclopentaneBase1-(Methoxymethyl)cyclopentene+HCl\text{1-(Chloromethyl)-1-(methoxymethyl)cyclopentane} \xrightarrow{\text{Base}} \text{1-(Methoxymethyl)cyclopentene} + \text{HCl}

Thermal Stability

Thermogravimetric analysis (TGA) of analogous chloromethylcyclopentane derivatives indicates decomposition onset temperatures near 200°C, suggesting moderate thermal stability .

PropertyValue/Recommendation
ToxicitySuspected carcinogen (Category 2)
Storage Conditions2–8°C under inert atmosphere
Personal Protective EquipmentNitrile gloves, face shield, fume hood

Exposure risks include skin irritation and respiratory distress. Spill management should involve absorption with vermiculite and disposal as hazardous waste .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.

  • Computational Modeling: DFT studies to predict regioselectivity in substitution reactions.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity in collaboration with biochemical assays .

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